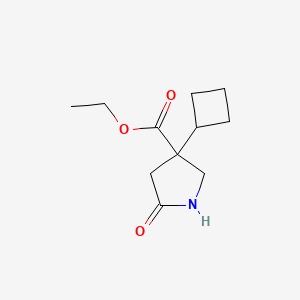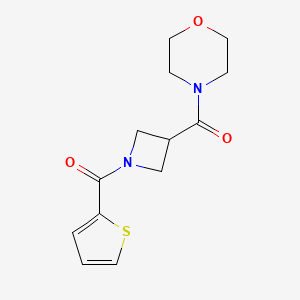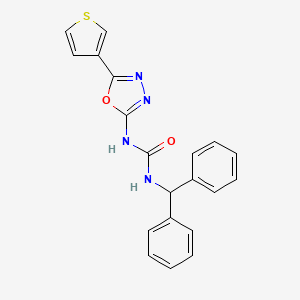
1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the benzhydryl and thiophene groups. Common synthetic routes may involve the use of reagents such as hydrazine, carbon disulfide, and various substituted benzoic acids. Reaction conditions often include refluxing in solvents like ethanol or acetic acid, followed by purification through recrystallization or chromatography .
Industrial production methods for this compound would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to other heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted heterocycles and functionalized derivatives.
Scientific Research Applications
Chemistry: This compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The oxadiazole ring is known to interact with various biological targets, potentially disrupting metabolic pathways and leading to antimicrobial effects.
Comparison with Similar Compounds
1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can be compared to other similar compounds, such as:
1-Benzhydryl-3-(thiophen-3-ylmethyl)urea: This compound lacks the oxadiazole ring, which may result in different chemical and biological properties.
1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea:
Properties
IUPAC Name |
1-benzhydryl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-19(22-20-24-23-18(26-20)16-11-12-27-13-16)21-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,17H,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQBPFVHTJXAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
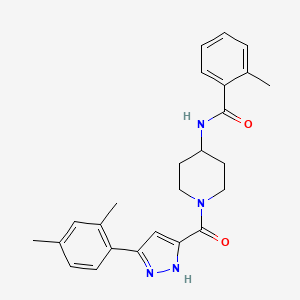
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3005636.png)
![N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3005637.png)
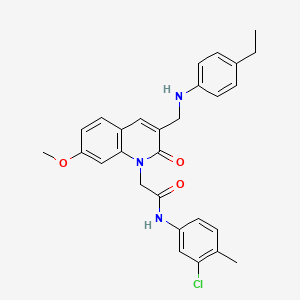
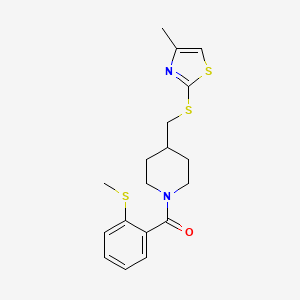
![2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)

![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)
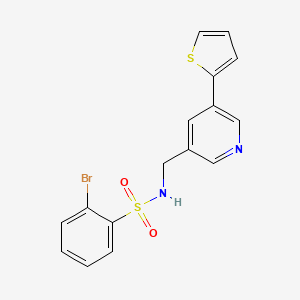

![ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B3005651.png)
